molecular formula C12H11NO B3115015 (3-Phenylpyridin-2-yl)methanol CAS No. 206181-88-6

(3-Phenylpyridin-2-yl)methanol

Cat. No. B3115015
CAS RN: 206181-88-6
M. Wt: 185.22 g/mol
InChI Key: ZKKSDMXHYAGBSW-UHFFFAOYSA-N
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Description

“(3-Phenylpyridin-2-yl)methanol” is a chemical compound with the formula C₁₂H₁₁NO. It has a molecular weight of 185.222 g/mol . It is used for research purposes .


Molecular Structure Analysis

The pyridine and phenyl rings in “(3-Phenylpyridin-2-yl)methanol” are inclined to each other by 71.42 (10)°. In the crystal, O—H N hydrogen bonds link the molecules into helical chains extending along the c-axis direction .


Physical And Chemical Properties Analysis

“(3-Phenylpyridin-2-yl)methanol” has a molecular weight of 185.222 g/mol . No additional physical and chemical properties were found in the search results.

Scientific Research Applications

Structural and Mechanistic Insights

(3-Phenylpyridin-2-yl)methanol is synthesized through a reaction involving the conversion of a ketone to the corresponding alcohol. This synthesis, detailed in Anga et al. (2014), was established using X-ray diffraction analysis and quantum mechanics to understand the mechanism of formation. This research provides insights into the molecular structure and bonding mechanisms of such compounds, essential in various chemical research fields (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).

Catalytic Applications

(3-Phenylpyridin-2-yl)methanol is used in the synthesis of catalytic complexes. For instance, Maas, Schäffler, and Buck (2008) reported the use of 2-phenylpyridine in the formation of ruthenium(II) complexes. These complexes have potential applications in catalysis, an essential aspect of industrial and pharmaceutical chemistry (Maas, Schäffler, & Buck, 2008).

Biocatalysis

In biocatalysis, Lactobacillus paracasei BD101 has been used for the asymmetric reduction of heteroaryl ketones, including phenyl(pyridin-2-yl)methanone, to produce (S)-phenyl(pyridin-2-yl)methanol. Şahin, Serencam, and Dertli (2019) demonstrated this process's enantioselectivity and high conversion level, indicating its potential for producing chiral compounds in pharmaceuticals (Şahin, Serencam, & Dertli, 2019).

Organic Synthesis

The compound is also utilized in organic synthesis. For example, Reddy et al. (2012) described its role in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. Such synthetic processes are vital in developing novel organic molecules for various applications (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).

properties

IUPAC Name

(3-phenylpyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKSDMXHYAGBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylpyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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